- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotidesBioconjugate Chemistry, 1991, 2(4), 217-25,
Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

95687-41-5 structure
Produktname:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Cbz-trans-4-hydroxy-L-prolinol
- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
- Z-Hyp-OL
- Z-TRANS-4-HYDROXY-L-PROLINOL
- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- (2S,4R)-N1-(benzylox
- <i>N<
- Cbz-trans-4-Hydroxy-L-prolinol
- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
- N-Cbz-trans-4-hydroxy-L-prolinol
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- PubChem14165
- Zhtrans-4-hydroxy-L-prolinol
- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
- AKOS015856116
- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Q-101695
- SCHEMBL3578965
- VDA68741
- AC-24040
- DS-15370
- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
- CS-0021635
- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
- DTXSID00566696
- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- MFCD03427085
- 95687-41-5
- AKOS015918252
- WDEQGLDWZMIMJM-NWDGAFQWSA-N
- EN300-7401528
- C3255
-
- MDL: MFCD12963570
- Inchi: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
- InChI-Schlüssel: WDEQGLDWZMIMJM-NWDGAFQWSA-N
- Lächelt: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 251.11600
- Monoisotopenmasse: 251.11575802g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 4
- Komplexität: 278
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 70
- Oberflächenladung: 0
- XLogP3: 0.5
- Tautomerzahl: 3
Experimentelle Eigenschaften
- Farbe/Form: COLORLESS LIQUID
- Dichte: 1.297 g/mL at 25 °C(lit.)
- Schmelzpunkt: No data available
- Siedepunkt: 240 °C(lit.)
- Flammpunkt: >230 °F
- Brechungsindex: n20/D 1.547(lit.)
- PSA: 70.00000
- LogP: 0.68860
- Optische Aktivität: [α]20/D −33°, c = 15 in chloroform
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P280;P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:2-8 °C
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A208375-10g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97% | 10g |
$57.0 | 2025-02-25 | |
abcr | AB243470-5 g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; . |
95687-41-5 | 5g |
€137.00 | 2023-04-27 | ||
Chemenu | CM101900-10g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 10g |
$79 | 2024-07-18 | |
TRC | C227708-100mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 100mg |
$ 80.00 | 2022-04-01 | ||
AstaTech | 57126-5/G |
TRANS-N-CBZ-4-HYDROXY-L-PROLINOL |
95687-41-5 | 97% | 5g |
$195 | 2023-09-17 | |
Chemenu | CM101900-25g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 25g |
$158 | 2024-07-18 | |
Chemenu | CM101900-5g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95+% | 5g |
$153 | 2021-06-09 | |
Apollo Scientific | OR2154-1g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 90+% | 1g |
£17.00 | 2025-03-21 | |
Apollo Scientific | OR2154-10g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 97% | 10g |
£76.00 | 2023-09-02 | |
eNovation Chemicals LLC | D541235-100g |
trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine |
95687-41-5 | 95% | 100g |
$490 | 2024-07-28 |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; < 10 °C; 19 h, 40 °C
Referenz
- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT)Chemistry - A European Journal, 2016, 22(20), 6750-6754,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Referenz
- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepinesBioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
Referenz
- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic CandidateJournal of the American Chemical Society, 2021, 143(29), 11019-11025,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 1.5 h
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
Referenz
- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognitionTetrahedron, 2006, 62(10), 2321-2330,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water
Referenz
- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolinesTetrahedron Letters, 2004, 45(32), 6097-6100,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Referenz
- Scale-up Synthesis of TesirineOrganic Process Research & Development, 2018, 22(9), 1241-1256,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Pyridine ; rt
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
Referenz
- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to DanofloxacinOrganic Process Research & Development, 2009, 13(2), 336-340,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ; 0 °C
1.2 Reagents: Acetic acid ; 0 °C
Referenz
- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analoguesTetrahedron, 2009, 65(4), 862-876,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- An enantioselective synthesis of (+)-crotanecineHeterocycles, 1984, 22(12), 2735-8,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Ethanol , Tetrahydrofuran ; 30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
Referenz
- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studiesChemical Communications (Cambridge, 2005, (4), 495-497,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Referenz
- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substituteChemistry - A European Journal, 1997, 3(12), 1997-2010,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, 17 °C; 5 h, 17 °C
Referenz
- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug ConjugateJournal of Medicinal Chemistry, 2022, 65(17), 11679-11702,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.2 Reagents: Water ; 2 h, 0 °C
1.2 Reagents: Water ; 2 h, 0 °C
Referenz
- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-prolineEuropean Journal of Organic Chemistry, 2012, 2012(4), 837-843,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referenz
- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) DimersJournal of Medicinal Chemistry, 2004, 47(5), 1161-1174,
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials
- L-Hydroxyproline
- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Verwandte Literatur
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) Verwandte Produkte
- 105706-75-0(1-Cbz-2-Hydroxymethylpiperidine)
- 6216-63-3(Z-Pro-OL)
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 72597-18-3(Cbz-D-prolinol)
- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)
- 109840-91-7(N-Benzyloxycarbonyl Nortropine)
- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 92645-06-2(2-n-cbz-amino-cyclohexanol)
- 2094298-09-4(N-1-(6-ethylpyrimidin-4-yl)piperidin-3-ylbut-2-ynamide)
- 1326859-80-6(4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Reinheit:99%
Menge:100g
Preis ($):474.0
atkchemica
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung